Nikkomycin pseudo-Z
Overview
Description
Nikkomycin pseudo-Z is a nucleoside-peptide antibiotic that belongs to the nikkomycin family. It is structurally similar to nikkomycin Z and is known for its potent antifungal properties. This compound inhibits chitin synthase, an enzyme crucial for the synthesis of chitin, which is a vital component of the fungal cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nikkomycin pseudo-Z involves multiple steps, starting from the nucleoside and peptide precursors. The key steps include:
Nucleoside Synthesis: The nucleoside component is synthesized through glycosylation reactions, where a sugar moiety is attached to a nucleobase.
Peptide Synthesis: The peptide part is synthesized using standard peptide coupling reactions, often employing reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Coupling of Nucleoside and Peptide: The final step involves coupling the nucleoside and peptide components under mild conditions to form the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered strains of Streptomyces. These strains are optimized to produce high yields of the compound through controlled fermentation conditions, including specific nutrient media, temperature, and pH .
Chemical Reactions Analysis
Types of Reactions
Nikkomycin pseudo-Z undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the nucleoside or peptide components, potentially affecting its antifungal properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various nikkomycin analogs, each with distinct biological activities. These analogs are studied for their potential use as antifungal agents .
Scientific Research Applications
Nikkomycin pseudo-Z has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside-peptide interactions and the synthesis of complex molecules.
Biology: Employed in studies of fungal cell wall synthesis and the role of chitin in fungal physiology.
Medicine: Investigated for its potential as an antifungal drug, particularly against pathogenic fungi such as Candida and Aspergillus species.
Mechanism of Action
Nikkomycin pseudo-Z exerts its effects by inhibiting chitin synthase, the enzyme responsible for chitin synthesis in fungi. By binding to the active site of chitin synthase, it prevents the polymerization of N-acetylglucosamine, thereby disrupting the formation of the fungal cell wall. This leads to cell lysis and ultimately the death of the fungal cell .
Comparison with Similar Compounds
Similar Compounds
Nikkomycin Z: Another member of the nikkomycin family with similar antifungal properties.
Polyoxins: A group of nucleoside-peptide antibiotics that also inhibit chitin synthase.
Echinocandins: A class of antifungal drugs that inhibit β-glucan synthesis, another component of the fungal cell wall.
Uniqueness
Nikkomycin pseudo-Z is unique due to its specific inhibition of chitin synthase, making it highly effective against fungi that rely heavily on chitin for their cell wall integrity. Its structural similarity to the natural substrate of chitin synthase allows it to act as a competitive inhibitor, providing a targeted approach to antifungal therapy .
Biological Activity
Nikkomycin pseudo-Z is a derivative of the naturally occurring compound nikkomycin Z, which is recognized for its antifungal properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy against various fungal pathogens, and relevant research findings.
This compound acts primarily as an inhibitor of chitin synthase , an enzyme crucial for the synthesis of chitin, a vital component of fungal cell walls. By inhibiting this enzyme, this compound disrupts the structural integrity of the fungal cell wall, leading to cell lysis and death. This mechanism is similar to that of other chitin synthase inhibitors, such as polyoxin D and nikkomycin Z itself.
Chitin Synthase Inhibition
- Competitive Inhibition : this compound mimics the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), competitively binding to the active site of chitin synthase.
- Dual Active Site Blocking : It is hypothesized that nikkomycins may act as bisubstrate inhibitors, blocking two adjacent active sites on the enzyme, thereby preventing the addition of GlcNAc residues to the growing chitin chain .
Efficacy Against Fungal Pathogens
Research has demonstrated that this compound exhibits potent antifungal activity against a variety of fungal pathogens. Below is a summary table detailing its efficacy against specific fungi:
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the activity of this compound against various isolates of Candida auris. The results indicated a broad range of minimum inhibitory concentrations (MICs), highlighting its potential but also its limitations against resistant strains .
- Animal Models : In vivo studies using murine models have shown that this compound significantly reduces fungal burden in infections caused by Coccidioides immitis. Doses as low as 10 mg/kg/day demonstrated substantial efficacy, with complete sterilization observed at higher doses .
- Combination Therapy : The combination of this compound with other antifungal agents, such as fluconazole, has been shown to enhance antifungal activity. This synergistic effect was particularly noted in cases involving Aspergillus fumigatus, suggesting that combination therapy could be a promising strategy for treating resistant fungal infections .
Properties
IUPAC Name |
2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O10/c1-6(12(27)9-3-2-7(26)4-22-9)10(21)18(31)24-11(19(32)33)16-14(29)13(28)15(35-16)8-5-23-20(34)25-17(8)30/h2-6,10-16,26-29H,21H2,1H3,(H,24,31)(H,32,33)(H2,23,25,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRDDWVSOKPQFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120796-21-6 | |
Record name | Nikkomycin pseudo-Z | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120796216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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